Clazamycin A

説明

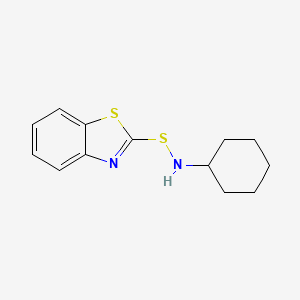

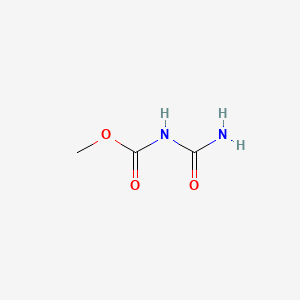

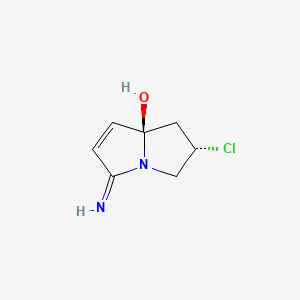

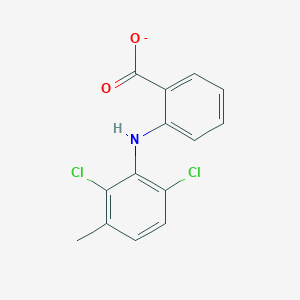

Clazamycin A is a compound with the molecular formula C7H9ClN2O . It is a novel pyrrolizidine antitumor antibiotic . It exists in aqueous solution as a mixture of two epimers, Clazamycins A and B .

Synthesis Analysis

Clazamycin A and B are interconvertible . The ratio of which is pH dependent . More details about the synthesis process can be found in the paper "Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B" .Molecular Structure Analysis

The molecular structure of Clazamycin A has been studied and reported in the paper "Crystal and molecular structure of clazamycin A" . The detailed molecular structure can be found in the paper .Chemical Reactions Analysis

Clazamycin A exists in aqueous solution as a mixture of two epimers, Clazamycins A and B . The ratio of which is pH dependent . More details about the chemical reactions can be found in the paper "Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B" .Physical And Chemical Properties Analysis

Clazamycin A has a molecular weight of 172.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The exact mass and monoisotopic mass are 172.0403406 g/mol . The topological polar surface area is 47.3 Ų . More details about the physical and chemical properties can be found in the PubChem database .科学的研究の応用

Antibacterial Agent

Clazamycin A is an antibiotic and a microbial metabolite originally isolated from Streptomyces . It is active against a variety of bacteria, including S. aureus, B. anthracis, B. subtilis, E. coli, and P. aeruginosa . This makes it a valuable tool in the field of microbiology and infectious disease research.

Understanding Pyrrolizidine Alkaloid Biosynthesis

Clazamycin A serves as a valuable tool for understanding the complex biosynthetic pathways of pyrrolizidine alkaloids, a diverse group of natural compounds with various biological effects. By analyzing the presence and absence of specific structural features in Clazamycin A compared to other related alkaloids, scientists can gain insights into the specific enzymes and genes responsible for different steps in the biosynthetic pathway.

Mechanism of Action Against Pseudomonas Aeruginosa

There has been research into the mechanism of action of Clazamycin A as an antibacterial agent towards Pseudomonas Aeruginosa . This research could potentially lead to the development of more effective treatments for infections caused by this bacterium.

将来の方向性

The future of antibiotics like Clazamycin A could involve discovering new combinations . With limited drug development in the antibacterial space, combination therapy has emerged as a promising strategy to combat multidrug‐resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities .

作用機序

Target of Action

Clazamycin A, a pyrrolizidine natural product produced by Streptomyces species, has been found to exhibit antibacterial activity against a variety of bacteria, including Pseudomonas aeruginosa . The primary targets of Clazamycin A are therefore the bacterial cells that cause these infections .

Mode of Action

It has been shown to react with nucleophiles at the c1-position via a novel michael-type reaction . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .

Biochemical Pathways

By interfering with these crucial processes, Clazamycin A disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of Clazamycin A’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is achieved through its interaction with nucleophiles in the bacterial cells and its interference with essential bacterial functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antibiotics like Clazamycin A . These factors can include the presence of other microorganisms, the pH of the environment, temperature, and the presence of other substances that can interact with the antibiotic . Understanding these factors is crucial for optimizing the use of antibiotics and managing antibiotic resistance .

特性

IUPAC Name |

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clazamycin A | |

CAS RN |

71806-55-8 | |

| Record name | Clazamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?

A1: Clazamycin A exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that Clazamycin A might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].

Q2: Does Clazamycin A affect DNA repair mechanisms in bacteria?

A2: Interestingly, while Clazamycin A inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by Clazamycin A []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.

Q3: How does the chemical structure of Clazamycin relate to its reactivity?

A3: Clazamycin exists as two diastereomers, Clazamycin A and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].

Q4: Are there any structural insights into Clazamycin A?

A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of Clazamycin A has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B1215407.png)

![3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1215415.png)